3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, are synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .Scientific Research Applications
Synthesis and Biological Activity
The compound 3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one falls within a class of chemicals with significant pharmacological interest. Thieno[2,3-d]pyrimidin-4(3H)-ones, a closely related chemical structure, have been synthesized through various methods and evaluated for their biological activities, such as antibacterial, antifungal, and anticancer properties.
Antibacterial and Antifungal Properties : A study detailed the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, evaluating their antibacterial and antifungal activities. These compounds demonstrated higher antifungal activity against Candida fungus species and notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).
Anticancer Potential : Another research effort synthesized fluorinated coumarin–pyrimidine hybrids, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showing significant cytotoxicity against human cancer cell lines. These compounds were found to exhibit potent anticancer activity, with some showing greater potency than the standard drug Cisplatin (Hosamani et al., 2015).
Synthesis Efficiency : A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction represents a step economy and reduced environmental impact. This method simplifies the synthesis process of this pharmacologically important class of compounds (Shi et al., 2018).
Selective Inhibitors of Purine Biosynthesis : Thieno[2,3-d]pyrimidine derivatives have been investigated as selective inhibitors of purine biosynthesis, targeting folate receptors with specificity. This research highlights the potential for developing selective anticancer therapies based on thieno[2,3-d]pyrimidin-4(3H)-ones (Deng et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria, specifically Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound inhibits the Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This enzyme is especially important in the context of developing a drug combination targeting energy metabolism .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cytochrome bd oxidase . This results in ATP depletion in the bacteria, affecting their survival and proliferation .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines . The compound’s inhibition of Cytochrome bd oxidase leads to ATP depletion in the bacteria, which likely contributes to its antimycobacterial activity .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the expression levels of the Cytochrome bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was found to be less potent against the laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cytochrome bd-encoding genes in this strain .
Future Directions
The future directions for the study of “3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their potential as antitubercular agents . More research is needed to understand their mechanism of action and to optimize their synthesis and properties for potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
The compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It interacts with the cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism .
Cellular Effects
The compound has been observed to have a significant impact on various types of cells. It has been found to be non-cytotoxic against four cell lines . It also exhibits antimycobacterial activity, affecting the function of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Molecular Mechanism
The compound inhibits the activity of Cyt-bd, an enzyme involved in energy metabolism . This inhibition leads to ATP depletion in the mycobacterial strains, affecting their energy production and survival .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant antimycobacterial activity, with MIC values in the range of 6–8 μM .
Metabolic Pathways
The compound is involved in the energy metabolism pathway of mycobacteria, where it inhibits the activity of Cyt-bd
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFNEHZMEZDZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.